(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 377056-11-6
VCID: VC6453988
InChI: InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
SMILES: C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Molecular Formula: C19H12BrN3O2S
Molecular Weight: 426.29

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 377056-11-6

VCID: VC6453988

Molecular Formula: C19H12BrN3O2S

Molecular Weight: 426.29

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile - 377056-11-6

Description

(E)-3-(benzo[d]13dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule belonging to the class of acrylonitrile derivatives. It features multiple functional groups, including an amino group, a thiazole ring, and a dioxole moiety, which contribute to its chemical properties and potential applications in various scientific fields. This compound is not extensively documented in the available literature, but its structural components suggest potential biological activities similar to those of related compounds.

Synthesis

The synthesis of similar acrylonitrile derivatives typically involves multi-step synthetic routes. These may include reactions of acrylonitrile with specific amines and halogenated compounds under controlled conditions such as temperature and solvent choice. Techniques like chromatography are often used for purification.

Potential Biological Activities

While specific data on this compound is limited, related compounds with similar structural features have shown potential in various biological activities:

  • Anticancer Activity: Compounds containing the benzo[d] dioxole moiety have demonstrated anticancer properties by reducing cell proliferation and inducing apoptosis in cancer cell lines.

  • Antioxidant Activity: Some derivatives of these compounds exhibit antioxidant effects, as shown by in vitro assays.

  • Other Activities: The thiazole ring is noted for its role in antiviral, anticonvulsant, and antimicrobial applications.

Research Findings and Data

Due to the lack of specific research findings on this compound, we rely on related compounds for insights into potential biological activities. For instance, compounds with similar structures have been evaluated for their anticancer and antioxidant properties.

Compound FeatureDescriptionPotential Activity
Benzo[d] dioxole MoietyKnown for presence in bioactive compoundsAnticancer, Antioxidant
Thiazole RingContributes to biological activityAntiviral, Anticonvulsant, Antimicrobial
Acrylonitrile SegmentEnhances reactivityPotential for diverse biological interactions
CAS No. 377056-11-6
Product Name (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Molecular Formula C19H12BrN3O2S
Molecular Weight 426.29
IUPAC Name (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
Standard InChIKey BUDGHLDPIRDQJG-UKTHLTGXSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Solubility not available
PubChem Compound 1907868
Last Modified Aug 18 2023

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